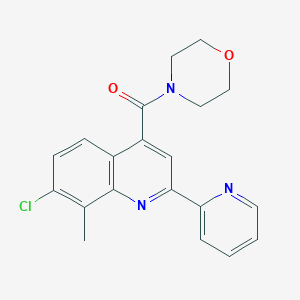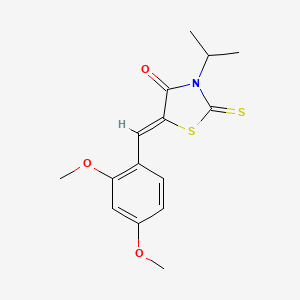![molecular formula C17H19ClN2O3S B4709528 N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)
N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide, also known as MSP-2017, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in the regulation of cell growth and differentiation.
Wirkmechanismus
SHP2 is a protein tyrosine phosphatase that is involved in the regulation of various signaling pathways in cells. It is activated by binding to growth factor receptors, such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). Once activated, SHP2 dephosphorylates specific tyrosine residues on downstream signaling molecules, leading to the activation of various cellular processes.
N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide inhibits the activity of SHP2 by binding to a specific pocket on the enzyme, preventing its interaction with downstream signaling molecules. This leads to the inhibition of cellular processes that are dependent on SHP2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes. Additionally, this compound has been shown to reduce vascular inflammation and atherosclerosis in mouse models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for SHP2, which allows for the investigation of the role of SHP2 in various cellular processes. Additionally, this compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential off-target effects of this compound on other protein tyrosine phosphatases should be considered when interpreting experimental results.
Zukünftige Richtungen
For the use of N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide in scientific research include investigating its potential as a cancer therapy, exploring its role in other diseases such as diabetes and cardiovascular disease, and developing more soluble analogs for in vivo use. Additionally, the use of this compound in combination with other targeted therapies may enhance its effectiveness in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is used in scientific research to study the role of SHP2 in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Additionally, this compound has been used to investigate the role of SHP2 in other diseases, such as diabetes and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-24(22,23)20-16-10-6-14(7-11-16)17(21)19-12-2-3-13-4-8-15(18)9-5-13/h4-11,20H,2-3,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOOTBFFTWKGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4709447.png)

![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709459.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4709478.png)

![ethyl 4-[({[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4709484.png)

![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)

![methyl 3-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4709541.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4709549.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4709551.png)
